molecular formula C12H11ClN4 B1413724 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-33-3

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1413724
CAS No.: 2197063-33-3
M. Wt: 246.69 g/mol
InChI Key: ZOVYOQKLVJFRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a chemically specialized 5-aminopyrazole derivative offered as a building block for medicinal chemistry and drug discovery research. The 5-aminopyrazole scaffold is recognized as a privileged structure in organic and medicinal chemistry due to its remarkable and diverse biological properties . This compound serves as a key precursor for the synthesis of more complex nitrogen-containing heterocycles, such as pyrazolopyrimidines, pyrazolopyridines, and other fused ring systems, which are valuable scaffolds in the development of bioactive molecules . Researchers value this compound for its potential application across multiple therapeutic areas. Pyrazole and fused pyrazole derivatives have demonstrated a wide spectrum of biological activities in scientific studies, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects . The structural motif of a 5-aminopyrazole, particularly when substituted with aromatic and electron-withdrawing groups, is frequently employed in the design of molecules that target critical signaling kinases, making it a compound of interest for investigating new oncological targets . This product is provided For Research Use Only. It is strictly intended for laboratory research and is not approved for use in humans or animals for any diagnostic, therapeutic, or veterinary purposes. Researchers should handle this compound with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-amino-1-(5-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-3-4-9(13)5-11(7)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVYOQKLVJFRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(C(=N2)C)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common route involves the reaction of 5-chloro-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR) Reference
5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 5-Cl, 2-CH₃ 260.71 (calculated) Not reported δ 2.14 (s, CH₃), 7.36–7.64 (m, aromatic)
5-Amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 58791-82-5) 4-Cl 218.64 Not reported δ 2.18 (s, CH₃), 7.42–7.90 (m, aromatic)
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-F 216.21 Not reported δ 2.19 (s, CH₃), 7.42–7.84 (m, aromatic)
5-Amino-1-(2-fluoro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS: 1290138-38-3) 2-F, 4-OCH₃ 246.24 Not reported δ 3.74 (s, OCH₃), 6.87–7.74 (m, aromatic)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and fluoro (F) substituents enhance electrophilicity, while methoxy (OCH₃) donates electrons, affecting reactivity in nucleophilic substitutions .

Comparison :

  • The target compound’s synthesis may require optimized conditions to accommodate the sterically demanding 5-chloro-2-methylphenyl group.

Structural and Spectral Analysis

  • ¹H NMR : Aromatic protons in the target compound resonate between δ 7.36–7.64 ppm, similar to analogs with chloro-substituted phenyl rings .
  • IR Spectroscopy: The cyano group (C≡N) typically appears at ~2200–2250 cm⁻¹, consistent across all analogs .

Biological Activity

5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. This compound has garnered attention in medicinal chemistry due to its potential bioactive properties, particularly in the fields of anticancer and anti-inflammatory research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analysis with similar compounds.

  • IUPAC Name : 5-amino-1-(5-chloro-2-methylphenyl)-3-methylpyrazole-4-carbonitrile
  • Molecular Formula : C₁₂H₁₁ClN₄
  • Molecular Weight : 246.7 g/mol
  • CAS Number : 2197063-33-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it acts as a potent inhibitor of tubulin polymerization, which is crucial for cancer cell division .
  • Receptor Modulation : It may also modulate receptor activities, potentially affecting pathways related to cell proliferation and apoptosis .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In Vitro Studies : Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
  • Mechanistic Insights : Docking simulations suggest that the compound binds effectively to the colchicine site on tubulin, disrupting microtubule dynamics necessary for mitosis .

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored:

  • Inhibition of Cytokine Release : In vitro assays demonstrated that it could significantly reduce TNF-alpha release from LPS-stimulated cells, indicating strong anti-inflammatory properties with an IC50 value of 0.283 mM .

Comparative Analysis with Similar Compounds

CompoundAnticancer IC50 (µM)Mechanism of Action
This compound0.08–12.07Tubulin polymerization inhibition
Similar Pyrazole Derivative A73–84Unknown
Similar Pyrazole Derivative B>2000 (toxicology)COX inhibition

This table highlights the varying potency and mechanisms among pyrazole derivatives, illustrating the unique position of this compound as a promising candidate for further development.

Case Studies

A review published in MDPI highlighted several derivatives of aminopyrazoles, noting that modifications at specific positions can enhance or reduce biological activity. For example, substituents at N1 were found to influence antiproliferative activity significantly, suggesting that structural optimization could lead to more effective therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile?

Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via Vilsmeier–Haack reactions for functionalization. Key steps include:

  • Reagent selection: Use of lithium hydroxide as a base for nucleophilic substitution (e.g., in pyrazole ring closure) .
  • Solvent optimization: Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency at elevated temperatures (~343 K) .
  • Purification: Recrystallization from ethanol/acetone mixtures (1:1) improves yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, nitrile peaks at ~110 ppm) .
  • IR spectroscopy: Stretching vibrations for nitrile (~2200 cm1^{-1}) and amino groups (~3400 cm1^{-1}) validate functional groups .
  • Mass spectrometry (HRMS): Determines molecular weight (e.g., [M+H]+^+ at m/z 273.07) .

Q. How is the purity of this compound assessed in laboratory settings?

Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%) .
  • Melting point analysis: Sharp melting ranges (e.g., 178–180°C) indicate high crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Answer:

  • Comparative SAR studies: Evaluate substituent effects (e.g., chloro vs. fluoro groups on phenyl rings) using in vitro assays (e.g., enzyme inhibition) .
  • Computational docking: Compare binding modes to targets (e.g., carbonic anhydrase isoforms) to identify steric/electronic influences .
  • Meta-analysis: Aggregate data from peer-reviewed studies to isolate confounding variables (e.g., solvent effects in assays) .

Q. How can reaction conditions be optimized for scaled-up synthesis without compromising yield?

Answer:

  • DoE (Design of Experiments): Use factorial designs to optimize temperature (70–90°C), catalyst loading (5–10 mol%), and solvent ratios .
  • Flow chemistry: Continuous reactors improve heat/mass transfer, reducing side products (e.g., dimerization) .
  • In-line analytics: FTIR or Raman spectroscopy monitors reaction progress in real time .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction tools: SwissADME or pkCSM estimate logP (~2.5), bioavailability (85%), and CYP450 interactions .
  • Molecular dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .

Q. How do crystallographic studies inform conformational stability?

Answer:

  • X-ray diffraction: Resolve dihedral angles (e.g., 74.03° between aromatic rings) and hydrogen-bonding networks (N–H⋯O/N interactions) .
  • Hirshfeld surface analysis: Quantify intermolecular contacts (e.g., C–H⋯π interactions) contributing to crystal packing .

Q. What mechanistic insights explain its selectivity for biological targets?

Answer:

  • Enzyme inhibition assays: Measure IC50_{50} values against isoforms (e.g., CAH1 vs. CAH2) to identify selective binding pockets .
  • Free energy perturbation (FEP): Calculate binding energy differences for mutant vs. wild-type receptors .

Methodological Challenges

Q. How are synthetic by-products identified and mitigated?

Answer:

  • LC-MS/MS: Detect trace impurities (e.g., dechlorinated by-products) using fragmentation patterns .
  • Column chromatography: Gradient elution (hexane/ethyl acetate) isolates minor contaminants .

Q. What experimental designs validate the compound’s role in multi-step catalysis?

Answer:

  • Kinetic isotope effects (KIE): Compare kH/kDk_{H}/k_{D} to identify rate-determining steps (e.g., C–H activation) .
  • In situ FTIR: Track intermediate formation (e.g., nitrile hydration to amides) during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(5-chloro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.